![molecular formula C9H9ClO B047783 3-Methylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride CAS No. 121675-98-7](/img/structure/B47783.png)
3-Methylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride, also known as MBHC, is a highly reactive and versatile organic compound. It is widely used in the field of organic synthesis due to its ability to undergo a variety of chemical reactions. MBHC is a bicyclic compound that contains a carbonyl chloride functional group.
Mecanismo De Acción
The mechanism of action of 3-Methylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride involves the nucleophilic attack of the carbonyl chloride functional group by a nucleophile such as an amine or alcohol. This reaction results in the formation of an amide or ester, respectively. 3-Methylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride can also undergo reactions with other functional groups such as alkenes and alkynes.
Efectos Bioquímicos Y Fisiológicos
3-Methylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride has not been extensively studied for its biochemical and physiological effects. However, it is known to be a highly reactive compound that can cause irritation to the skin, eyes, and respiratory system. It is important to handle 3-Methylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride with caution and to use appropriate protective equipment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Methylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride in lab experiments is its versatility in undergoing a variety of chemical reactions. It is also a relatively inexpensive reagent that is readily available. However, 3-Methylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride is highly reactive and requires careful handling. It can also be difficult to control the reaction conditions due to its reactivity.
Direcciones Futuras
There are several future directions for the use of 3-Methylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride in scientific research. One potential application is in the synthesis of new pharmaceutical compounds with improved efficacy and reduced side effects. 3-Methylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride could also be used in the development of new materials with unique properties. Additionally, further research could be conducted on the biochemical and physiological effects of 3-Methylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride to better understand its potential hazards and safety precautions.
Métodos De Síntesis
The synthesis of 3-Methylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride involves the reaction of 3-methylbicyclo[2.2.1]hepta-2,5-diene with phosgene. The reaction is carried out in the presence of a catalyst such as triethylamine. The resulting product is a colorless liquid that is highly reactive and requires careful handling.
Aplicaciones Científicas De Investigación
3-Methylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride has found a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis to introduce the carbonyl chloride functional group into organic molecules. 3-Methylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride has also been used in the synthesis of various pharmaceutical compounds, such as antihistamines, antipsychotics, and anti-inflammatory agents.
Propiedades
Número CAS |
121675-98-7 |
|---|---|
Nombre del producto |
3-Methylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride |
Fórmula molecular |
C9H9ClO |
Peso molecular |
168.62 g/mol |
Nombre IUPAC |
3-methylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride |
InChI |
InChI=1S/C9H9ClO/c1-5-6-2-3-7(4-6)8(5)9(10)11/h2-3,6-7H,4H2,1H3 |
Clave InChI |
PUPFEVNAWKNZDN-UHFFFAOYSA-N |
SMILES |
CC1=C(C2CC1C=C2)C(=O)Cl |
SMILES canónico |
CC1=C(C2CC1C=C2)C(=O)Cl |
Sinónimos |
Bicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride, 3-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



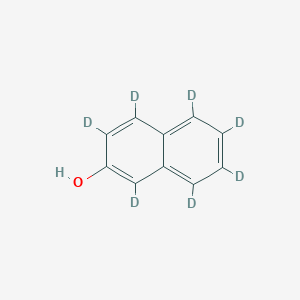
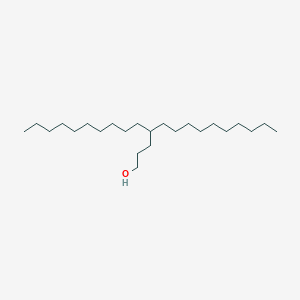
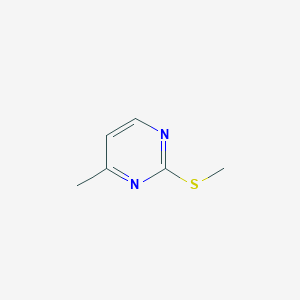
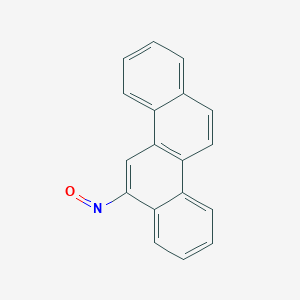
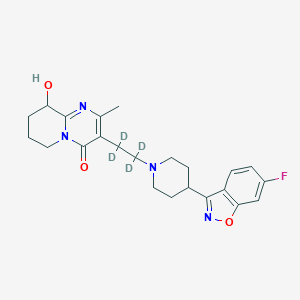
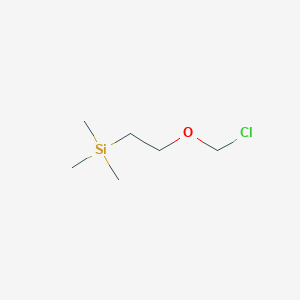


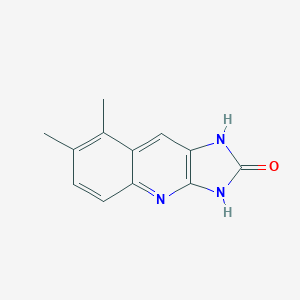

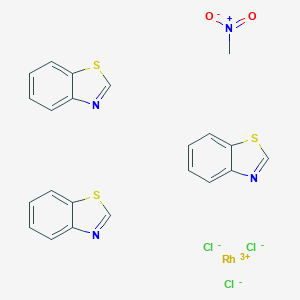
![3-[5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine oxide;hydrochloride](/img/structure/B47730.png)

